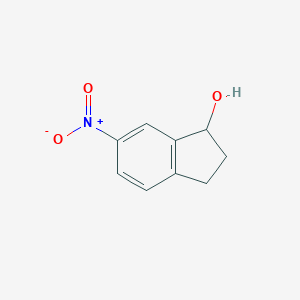

6-nitro-2,3-dihydro-1H-inden-1-ol

描述

6-nitro-2,3-dihydro-1H-inden-1-ol is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Mode of Action

Related compounds have been studied for their potential in molecular docking and pharmacokinetic properties. These derivatives showed promising molecular interactions against target proteins involved in steroid biosynthesis.

Biochemical Pathways

It is known that similar compounds have shown significant antioxidant and anticancer activity profiles, suggesting that they may interact with pathways related to these biological processes.

Pharmacokinetics

The compound’s lipophilicity, water solubility, and other physicochemical properties suggest that it may have good bioavailability .

Result of Action

Related compounds have shown significant antioxidant and anticancer activity profiles, suggesting that 6-nitro-2,3-dihydro-1H-inden-1-ol may have similar effects.

Action Environment

It is known that the compound is used in various scientific and industrial applications, suggesting that it may be stable under a variety of conditions.

生物活性

6-Nitro-2,3-dihydro-1H-inden-1-ol (6-NOI) is a heterocyclic organic compound with significant potential in medicinal chemistry due to its unique structural features, including a nitro group and a hydroxyl group. This compound has garnered attention for its possible therapeutic effects, particularly in the context of cancer and inflammatory diseases. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals.

- Molecular Formula : C₉H₉N₁O₃

- Molecular Weight : 177.16 g/mol

- Structure : The compound features a bicyclic structure that enhances its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds structurally similar to 6-NOI may act as inhibitors of various biological pathways, particularly those involved in cancer progression and inflammatory responses. The presence of the nitro group is believed to enhance interactions with biological targets, making 6-NOI a candidate for further pharmacological evaluation.

Key Findings from Research Studies

-

Anticancer Activity :

- Preliminary studies suggest that 6-NOI exhibits antiproliferative effects on certain cancer cell lines, particularly HL60 cells, indicating its potential as an anticancer agent .

- Structure-activity relationship (SAR) studies have shown that modifications to the indene ring can retain or enhance activity against specific cancer cell lines .

-

Antimicrobial Properties :

- Similar compounds have demonstrated antibacterial activity against Gram-positive bacteria. For instance, derivatives of indene have shown minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis .

- The mechanism of action may involve the inhibition of protein synthesis pathways, which is critical for bacterial survival .

- Biofilm Inhibition :

Table 1: Summary of Biological Activities of 6-NOI Derivatives

| Compound Name | Biological Activity | MIC (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | Antiproliferative | Not specified | Inhibits cell proliferation in HL60 cells |

| 5-Bromo-6-nitro-2,3-dihydro-1H-indene | Antibacterial | 15.625 – 125 | Inhibition of protein synthesis |

| Indene Derivative A | Biofilm Inhibition | MBIC 62.216 – 124.432 | Disruption of biofilm formation |

Mechanistic Insights

The biological activity of 6-NOI can be attributed to its ability to interact with various molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival and proliferation.

- Receptor Interactions : The nitro group may facilitate binding to receptors or proteins involved in inflammatory responses, enhancing its therapeutic potential.

科学研究应用

Pharmaceutical Applications

Key Intermediate in Drug Development

6-Nitro-2,3-dihydro-1H-inden-1-ol serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to enhance the efficacy and specificity of drugs targeting neurological disorders. The compound's ability to modulate neurotransmitter systems positions it as a valuable candidate in the development of treatments for mental health conditions such as depression and anxiety .

Biochemical Research

This compound is utilized in biochemical studies to investigate the mechanisms of action of neurotransmitters. By understanding these pathways, researchers can develop new therapeutic strategies aimed at improving brain function and treating neurodegenerative diseases .

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound acts as a versatile building block for synthesizing more complex molecules. Its unique structure facilitates various reactions, making it an essential reagent in laboratory settings .

Material Science

Development of Novel Materials

The compound is also explored in material science for its potential to create novel materials with unique electronic properties. These materials can be beneficial in developing advanced electronic devices, including sensors and transistors .

Analytical Chemistry

Quality Control and Regulatory Compliance

In analytical chemistry, this compound is employed in various techniques to detect and quantify related compounds. This application is critical for quality control processes within the pharmaceutical industry, ensuring compliance with regulatory standards .

Case Study 1: Antibacterial Properties

Research has indicated that derivatives of this compound exhibit significant antibacterial activity against strains such as Staphylococcus aureus. In vitro studies have shown minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ciprofloxacin, highlighting the potential for developing new antibacterial agents based on this compound's structure .

Case Study 2: Anticancer Activity

Similar compounds have demonstrated anticancer properties by inhibiting cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Further research into this compound could elucidate specific pathways involved in its anticancer effects, paving the way for novel cancer therapies .

化学反应分析

Reduction of 6-Nitroindan-1-one

The most common synthesis involves the reduction of 6-nitroindan-1-one (CAS 24623-24-3) using sodium borohydride (NaBH₄) in methanol. This reaction selectively reduces the ketone to a secondary alcohol while retaining the nitro group .

| Starting Material | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 6-Nitroindan-1-one | NaBH₄ in methanol, 0–25°C, 2–4 h | 86% |

Mechanistic Insight : The reduction proceeds via nucleophilic attack of hydride ions on the carbonyl carbon, forming the alcohol without affecting the nitro group.

(a) Reduction of the Nitro Group

The nitro group undergoes catalytic hydrogenation to yield 6-amino-2,3-dihydro-1H-inden-1-ol, a precursor for pharmaceuticals and agrochemicals .

| Reaction | Conditions | Yield | Reference |

|---|---|---|---|

| Nitro → Amine Reduction | H₂ (60 psi), 10% Pd/C, ethanol, RT | 81% |

Key Findings :

- Palladium on carbon (Pd/C) is the preferred catalyst for selective reduction.

- Higher pressures (60 psi) enhance reaction efficiency .

(b) Oxidation of the Hydroxyl Group

The hydroxyl group can be oxidized back to a ketone under acidic conditions (e.g., CrO₃/H₂SO₄), regenerating 6-nitroindan-1-one .

(a) Preparation of Indene Derivatives

This compound serves as an intermediate in synthesizing indene-based retinoic acid receptor (RARα) agonists. For example, its hydroxyl group undergoes condensation with carboxylic acids to form bioactive amides .

(b) Knoevenagel Condensation

In substituted derivatives, the hydroxyl group participates in Knoevenagel reactions with malononitrile to form dicyanomethylene derivatives. Temperature controls selectivity between mono- and di-substituted products .

| Product | Conditions | Yield | Reference |

|---|---|---|---|

| 2,2′-(1H-Indene-1,3(2H)-diylidene)dimalononitrile | Malononitrile, piperidine, 80°C | 45% |

Stability and Side Reactions

- Nitro Group Stability : The nitro group remains intact under mild acidic/basic conditions but decomposes under prolonged exposure to strong acids (e.g., H₂SO₄) .

- Isomer Formation : Functionalization at the 5-position (e.g., methyl or fluoro substitution) leads to inseparable isomer mixtures due to steric and electronic effects .

Critical Analysis of Methodologies

- Catalytic Hydrogenation : Pd/C offers superior selectivity over iron-based reductions, which require harsher conditions (e.g., refluxing ethanol/water) .

- Solvent Effects : Methanol and dichloromethane are optimal for polar intermediates, while non-polar solvents (hexane/EtOAc) aid in chromatographic purification .

属性

IUPAC Name |

6-nitro-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-9-4-2-6-1-3-7(10(12)13)5-8(6)9/h1,3,5,9,11H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHQKWLILGPELQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1O)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30558822 | |

| Record name | 6-Nitro-2,3-dihydro-1H-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30558822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119273-81-3 | |

| Record name | 6-Nitro-2,3-dihydro-1H-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30558822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。